N~3~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE
Overview
Description
N~3~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a difluoromethoxy group, a fluorophenyl group, a nitro-pyrazole moiety, and an isoxazolecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps, starting with the preparation of the core isoxazole structure. The difluoromethoxy and fluorophenyl groups are introduced through specific substitution reactions. The nitro-pyrazole moiety is synthesized separately and then coupled with the isoxazole core. The reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N~3~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The difluoromethoxy and fluorophenyl groups can undergo substitution reactions with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
N~3~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N3-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
N~3~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy and fluorophenyl groups enhances its stability and reactivity, while the nitro-pyrazole moiety contributes to its potential biological activities .
Properties
IUPAC Name |
N-[2-(difluoromethoxy)-4-fluorophenyl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O5/c1-8-11(7-23-6-10(5-20-23)24(26)27)14(22-29-8)15(25)21-12-3-2-9(17)4-13(12)28-16(18)19/h2-6,16H,7H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQCYFQYAWFYKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=C(C=C(C=C2)F)OC(F)F)CN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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